Pancuronium bromide Pancuronium bromide Pancuronium is a steroid ester in which a 5alpha-androstane skeleton is C-3alpha- and C-17beta-disubstituted with acetoxy groups and 2beta- and 16beta-disubstituted with 1-methylpiperidinium-1-yl groups. It is a non-depolarizing curare-mimetic muscle relaxant. It has a role as a muscle relaxant, a cholinergic antagonist and a nicotinic antagonist. It is a steroid ester and an acetate ester.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than curare but has less effect on the circulatory system and on histamine release.
Pancuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of pancuronium is by means of Neuromuscular Nondepolarizing Blockade.
Pancuronium is a synthetic, long-acting bis-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Pancuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release.
See also: Pancuronium Bromide (has salt form).
Brand Name: Vulcanchem
CAS No.: 15500-66-0
VCID: VC20747946
InChI: InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1
SMILES: CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Molecular Formula: C35H60BrN2O4+
Molecular Weight: 652.8 g/mol

Pancuronium bromide

CAS No.: 15500-66-0

Cat. No.: VC20747946

Molecular Formula: C35H60BrN2O4+

Molecular Weight: 652.8 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Pancuronium bromide - 15500-66-0

Specification

Description Pancuronium is a steroid ester in which a 5alpha-androstane skeleton is C-3alpha- and C-17beta-disubstituted with acetoxy groups and 2beta- and 16beta-disubstituted with 1-methylpiperidinium-1-yl groups. It is a non-depolarizing curare-mimetic muscle relaxant. It has a role as a muscle relaxant, a cholinergic antagonist and a nicotinic antagonist. It is a steroid ester and an acetate ester.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than curare but has less effect on the circulatory system and on histamine release.
Pancuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of pancuronium is by means of Neuromuscular Nondepolarizing Blockade.
Pancuronium is a synthetic, long-acting bis-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Pancuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release.
See also: Pancuronium Bromide (has salt form).
CAS No. 15500-66-0
Molecular Formula C35H60BrN2O4+
Molecular Weight 652.8 g/mol
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Standard InChI InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1
Standard InChI Key FUSSNJWODJHPKO-MHLFSCIFSA-M
Isomeric SMILES CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
SMILES CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Canonical SMILES CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
Appearance Solid powder
Colorform Crystals
WHITE POWDER
Melting Point 215 °C

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